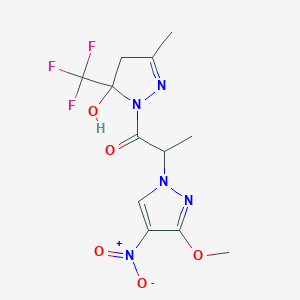
1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in cancer progression. It has also been found to exhibit antifungal activity against certain strains of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential for use as a diagnostic tool and its ability to inhibit the activity of certain enzymes. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include studying its potential applications in other fields such as neuroscience and immunology. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 4-nitro-3-methoxybenzaldehyde in the presence of a base, followed by the addition of trifluoroacetic anhydride. The product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
Fórmula molecular |
C12H14F3N5O5 |
|---|---|
Peso molecular |
365.27 g/mol |
Nombre IUPAC |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-methoxy-4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14F3N5O5/c1-6-4-11(22,12(13,14)15)19(16-6)10(21)7(2)18-5-8(20(23)24)9(17-18)25-3/h5,7,22H,4H2,1-3H3 |
Clave InChI |
MHLDSXWEAMJATC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=C(C(=N2)OC)[N+](=O)[O-] |
SMILES canónico |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate](/img/structure/B280060.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylcarbamothioyl)benzamide](/img/structure/B280061.png)
![4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280063.png)

![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)
![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
